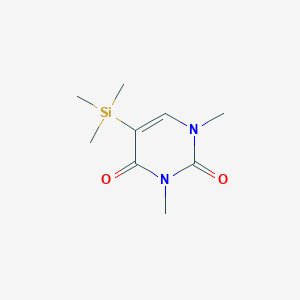![molecular formula C17H9ClF3NOS B14526056 6-Chloro-10-(trifluoromethyl)-12H-benzo[a]phenothiazin-5-ol CAS No. 62306-56-3](/img/structure/B14526056.png)
6-Chloro-10-(trifluoromethyl)-12H-benzo[a]phenothiazin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-10-(trifluoromethyl)-12H-benzo[a]phenothiazin-5-ol is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse biological activities and applications in various fields, including medicine and industry. This compound, in particular, is characterized by the presence of a chloro group, a trifluoromethyl group, and a hydroxyl group attached to the benzo[a]phenothiazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-10-(trifluoromethyl)-12H-benzo[a]phenothiazin-5-ol typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with zinc mercaptide. This reaction yields 6-chloro-10-trifluoromethyl-5H-benzo[a]phenothiazin-5-one, which can then be further modified to produce various derivatives, including the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Industrial production may also involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-10-(trifluoromethyl)-12H-benzo[a]phenothiazin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can modify the functional groups, such as converting the nitro group to an amine.
Substitution: Halogenation and alkylation reactions can introduce new substituents to the phenothiazine core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Alkyl halides, halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and alkylated or halogenated phenothiazines .
Scientific Research Applications
6-Chloro-10-(trifluoromethyl)-12H-benzo[a]phenothiazin-5-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Chloro-10-(trifluoromethyl)-12H-benzo[a]phenothiazin-5-ol involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit specific enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Chloro-10-(trifluoromethyl)-12H-benzo[a]phenothiazin-5-ol include other phenothiazine derivatives such as:
Chlorpromazine: Used as an antipsychotic medication.
Promethazine: Used as an antihistamine and antiemetic.
Thioridazine: Another antipsychotic with a similar structure.
Uniqueness
What sets this compound apart is the presence of the trifluoromethyl group, which can significantly enhance its biological activity and stability. This unique structural feature makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62306-56-3 |
|---|---|
Molecular Formula |
C17H9ClF3NOS |
Molecular Weight |
367.8 g/mol |
IUPAC Name |
6-chloro-10-(trifluoromethyl)-12H-benzo[a]phenothiazin-5-ol |
InChI |
InChI=1S/C17H9ClF3NOS/c18-13-15(23)10-4-2-1-3-9(10)14-16(13)24-12-6-5-8(17(19,20)21)7-11(12)22-14/h1-7,22-23H |
InChI Key |
NTZLMBCKXRMISH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=C2O)Cl)SC4=C(N3)C=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



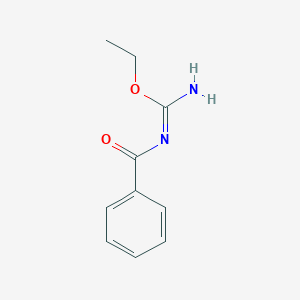
![3-[(3-Methylphenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one](/img/structure/B14525985.png)
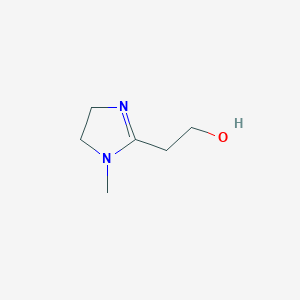
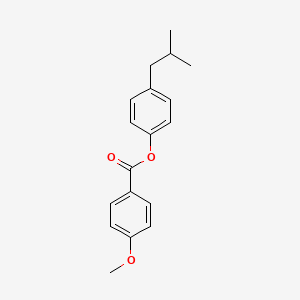

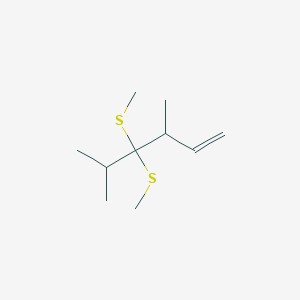
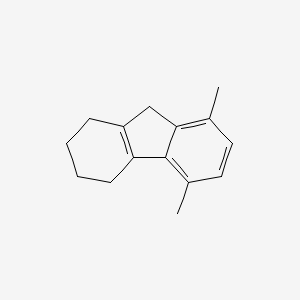
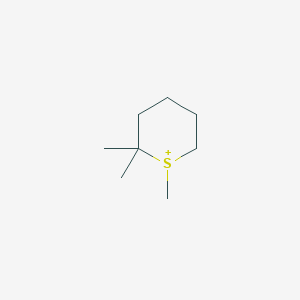
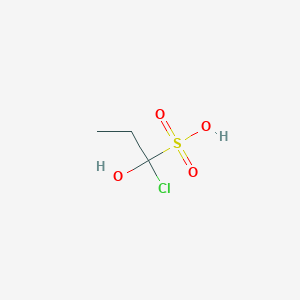
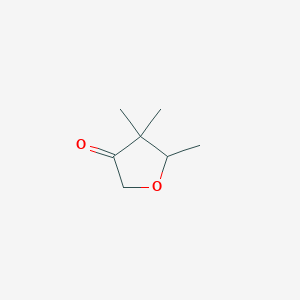
![2-Anilino-5-[phenyl(phenylsulfanyl)methyl]-1,3-thiazol-4(5H)-one](/img/structure/B14526021.png)
![4-Amino-2-methoxy-N-[2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B14526025.png)
